4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Description
4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a benzyloxy group (-OBn) at the 4-position, a trifluoromethyl (-CF₃) group at the 3'-position, and a carbaldehyde (-CHO) moiety at the 3-position (Figure 1). The benzyloxy group contributes to lipophilicity and steric bulk, while the electron-withdrawing -CF₃ group enhances metabolic stability and influences electronic properties. The aldehyde functionality provides a reactive site for further derivatization, such as condensation reactions to form Schiff bases or oximes .
Properties
Molecular Formula |
C21H15F3O2 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-phenylmethoxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C21H15F3O2/c22-21(23,24)19-8-4-7-16(12-19)17-9-10-20(18(11-17)13-25)26-14-15-5-2-1-3-6-15/h1-13H,14H2 |
InChI Key |
AYWOBDPROGDLHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Benzyloxy group attachment: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: 4-(Benzyloxy)-3’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)-3’-(trifluoromethyl)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Intermediate for Pharmaceuticals: The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo oxidation and reduction reactions allows for the modification of functional groups, leading to the development of new drugs.
- Agrochemical Development: It is also utilized in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.
2. Biological Research:
- Enzyme Inhibition Studies: The compound has been studied for its potential as an inhibitor of xanthine oxidase, an enzyme linked to oxidative stress-related diseases. This property is particularly relevant for developing treatments for conditions such as gout and hyperuricemia.
- Antimicrobial Activity: Similar compounds have shown antimicrobial properties. Investigations into the redox-active nature of this compound suggest potential applications in disrupting cellular processes in pathogens.
3. Material Science:
- Specialty Chemicals Production: The unique properties imparted by the trifluoromethyl and benzyloxy groups make this compound valuable in creating specialty chemicals with tailored properties for industrial applications.
Case Studies
Xanthine Oxidase Inhibition:
Research has demonstrated that modifications to the structure of benzaldehyde derivatives can significantly enhance their inhibitory effects on xanthine oxidase. For instance, studies on substituted benzaldehydes indicate that specific structural tweaks can lead to potent inhibitors, suggesting that 4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde could be optimized for similar effects.
Antifungal Activity:
Investigations into related benzaldehydes have revealed their capacity to disrupt antioxidant systems in fungi. This mechanism could extend to 4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde if its redox properties align similarly.
Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Substituted Benzaldehydes | Xanthine Oxidase Inhibitor | Study A |
| Redox-Active Benzaldehydes | Antimicrobial | Study B |
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related biphenyl derivatives:
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) vs.
- Benzyloxy (-OBn) vs. Hydroxy (-OH): Replacing -OBn with -OH () increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability .
- Aldehyde (-CHO) vs. Carboxylic Acid (-COOH): The -CHO group (target compound) is reactive toward nucleophiles, enabling conjugation to amines or hydrazines, whereas -COOH () offers ionic character and pH-dependent solubility .
Spectroscopic Comparisons
- 1H NMR: The aldehyde proton in the target compound resonates at δ ~9.2 (similar to δ 9.1–9.32 in pyrazole-4-carbaldehyde derivatives ), distinct from carboxylic acid protons (δ ~12–14) or hydroxyl groups (δ ~5–6) .
- IR Spectroscopy: The C=O stretch for -CHO (1700 cm⁻¹) is slightly higher than that of -COOH (1680 cm⁻¹) due to differences in conjugation and hydrogen bonding .
Biological Activity
4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde, also known by its CAS number 893735-53-0, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H15F3O2
- Molecular Weight : 356.34 g/mol
- Structure : The compound features a biphenyl backbone with a trifluoromethyl group and a benzyloxy substituent, contributing to its unique reactivity and biological profile.
Recent studies have indicated that compounds similar to 4-(benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde exhibit various biological activities, particularly in the modulation of nuclear receptors and other cellular pathways:
- PPAR Agonism : Research has shown that related compounds can act as agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolism and inflammation. For instance, derivatives of this compound have demonstrated the ability to enhance PPARα activity, leading to beneficial effects in conditions like inflammation and neurodegeneration .
- Adenosine Receptor Modulation : The compound's structural features may allow it to interact with adenosine receptors, which are implicated in cancer therapy. Antagonists of these receptors have been explored for their potential in immunotherapy .
Antimicrobial Activity
In addition to receptor modulation, the compound's derivatives have been evaluated for antimicrobial properties. Some studies report modest antibacterial activity against various strains of bacteria, indicating potential applications in treating infections .
Table 1: Biological Activity Overview
| Activity Type | Effect | Reference |
|---|---|---|
| PPARα Agonism | Anti-inflammatory effects | |
| Adenosine Receptor Modulation | Potential cancer therapy applications | |
| Antimicrobial Activity | Modest activity against bacteria |
Specific Research Examples
- PPARα Agonism Study : A study demonstrated that analogues of the compound exhibited EC50 values less than 5 μM, indicating high potency in activating PPARα pathways. This was linked to upregulation of target genes associated with fatty acid metabolism .
- Adenosine Receptor Displacement Assay : In vitro assays showed significant displacement of specific binding in human cell lines at concentrations around 1 μM, suggesting effective binding affinity and potential therapeutic applications .
- Antimicrobial Testing : Compounds derived from similar structures showed effective inhibition against Pseudomonas aeruginosa at concentrations as low as 9.375 µg/mL, highlighting their potential as antimicrobial agents .
Q & A
Q. What experimental controls are critical when studying bioactivity of derivatives (e.g., antimicrobial or antioxidant assays)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
